molecular formula C8H12N2O4S2 B13473158 N-Ethylbenzene-1,4-disulfonamide CAS No. 90197-90-3

N-Ethylbenzene-1,4-disulfonamide

Cat. No.: B13473158
CAS No.: 90197-90-3
M. Wt: 264.3 g/mol
InChI Key: JUWADOCCPHGRFR-UHFFFAOYSA-N
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Description

N-Ethylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It belongs to the class of benzenesulfonamides, which are characterized by the presence of sulfonamide groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethylbenzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with ethylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts, such as poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), can enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Ethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethylbenzene-1,4-disulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions, leading to its potential use as an anticancer agent . Additionally, it may interfere with oxidative phosphorylation, a crucial pathway in cellular energy production, further contributing to its therapeutic effects .

Comparison with Similar Compounds

N-Ethylbenzene-1,4-disulfonamide can be compared with other similar compounds, such as:

Uniqueness

What sets this compound apart is its specific structural features that confer unique reactivity and selectivity in chemical reactions. Its ability to inhibit carbonic anhydrase and disrupt oxidative phosphorylation makes it a promising candidate for therapeutic applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its biological activities open up possibilities for therapeutic applications. Continued research into its mechanisms of action and comparison with similar compounds will further elucidate its potential and pave the way for new discoveries.

Properties

CAS No.

90197-90-3

Molecular Formula

C8H12N2O4S2

Molecular Weight

264.3 g/mol

IUPAC Name

4-N-ethylbenzene-1,4-disulfonamide

InChI

InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12)

InChI Key

JUWADOCCPHGRFR-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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